N-(3,5-dimethylphenyl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide
Description
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[2-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2/c1-14(2)22-25-26-23(29-22)20-12-17-7-5-6-8-19(17)27(20)13-21(28)24-18-10-15(3)9-16(4)11-18/h5-12,14H,13H2,1-4H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOWGCMWJDZAQEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CN2C3=CC=CC=C3C=C2C4=NN=C(O4)C(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide typically involves multi-step organic reactions. One common approach includes the formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids. The indole moiety can be introduced via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality .
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethylphenyl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(3,5-dimethylphenyl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features that may interact with biological targets.
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to proteins and enzymes, potentially inhibiting their activity. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the disruption of microbial cell walls .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
A comparative analysis of key structural elements is summarized below:
Key Observations :
- Oxadiazole vs. Triazole : The target compound’s 1,3,4-oxadiazole ring may enhance metabolic stability compared to 1,2,3-triazole derivatives, as oxadiazoles are less prone to enzymatic degradation .
- Sulfur Absence : Unlike thioacetamides in , the target compound lacks a sulfanyl group, which could reduce hydrogen-bonding capacity but increase chemical stability .
Spectral and Physicochemical Properties
While direct data for the target compound are unavailable, inferences can be drawn from analogs:
- IR Spectroscopy : Expected peaks include N-H stretch (~3260 cm⁻¹, amide), C=O stretch (~1670 cm⁻¹), and aromatic C=C (~1600 cm⁻¹), consistent with and .
- NMR : The 3,5-dimethylphenyl group would show two singlet aromatic protons (δ ~6.8–7.2 ppm), while the oxadiazole’s isopropyl group may appear as a septet (δ ~2.9 ppm) and doublets (δ ~1.3 ppm) .
- Mass Spectrometry: A molecular ion peak near m/z 420–430 is anticipated, with fragmentation patterns involving loss of isopropyl (C3H7, m/z 43) or acetamide (C2H5NO, m/z 73) .
Q & A
Q. What are the common synthetic routes for synthesizing this compound?
The compound is typically synthesized via 1,3-dipolar cycloaddition between azide and alkyne precursors. Key steps include:
- Reacting substituted indole derivatives with propargyl oxadiazoles under copper catalysis (e.g., Cu(OAc)₂) .
- Solvent systems like t-BuOH:H₂O (3:1) at room temperature, followed by extraction with ethyl acetate and recrystallization in ethanol .
- Monitoring reaction progress via TLC (hexane:ethyl acetate, 8:2) .
Q. Which spectroscopic techniques are critical for structural confirmation?
- IR spectroscopy : Identifies functional groups (e.g., NH stretch ~3260 cm⁻¹, C=O ~1670 cm⁻¹) .
- NMR (¹H/¹³C) : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.4 ppm, triazole protons at δ 8.36 ppm) and carbon frameworks .
- HRMS : Validates molecular formula (e.g., [M+H]⁺ calculated vs. observed) .
Q. What functional groups influence the compound’s reactivity?
- The 1,3,4-oxadiazole ring enhances electrophilicity and participates in H-bonding.
- The indole moiety enables π-π stacking interactions.
- The acetamide linker allows derivatization for SAR studies .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Solvent ratio : Adjusting t-BuOH:H₂O (e.g., 4:1) may enhance solubility of intermediates.
- Catalyst loading : Increasing Cu(OAc)₂ from 10 mol% to 15 mol% improved yields in analogous systems .
- Temperature : Controlled heating (40–50°C) reduces reaction time while avoiding side products .
Q. What computational methods predict biological targets?
- Molecular docking : Screens binding affinity with enzymes (e.g., cyclooxygenase-2) using software like AutoDock Vina .
- QSAR modeling : Correlates substituent electronic properties (e.g., Hammett constants) with activity .
Q. How do structural modifications impact enzyme inhibition?
| Substituent | Biological Effect | Reference |
|---|---|---|
| Electron-withdrawing (e.g., -NO₂) | ↑ Lipoxygenase inhibition (IC₅₀ = 2.1 µM) | |
| Bulky alkyl groups (e.g., isopropyl) | ↓ Solubility but ↑ membrane permeability | |
| Halogenation (e.g., -Cl) | Enhances binding to hydrophobic enzyme pockets |
Q. How to resolve contradictions in reported synthetic yields?
- Purity of reagents : Trace moisture in solvents can deactivate Cu catalysts, leading to lower yields .
- Work-up procedures : Ethanol recrystallization vs. column chromatography affects isolated purity .
- Analytical validation : Cross-check NMR and HRMS data to confirm by-product formation .
Q. What role does the 1,3,4-oxadiazole moiety play in bioactivity?
- Acts as a bioisostere for ester or amide groups, improving metabolic stability.
- Participates in H-bonding with enzyme active sites (e.g., COX-2) .
Q. Which analytical methods assess purity for pharmacological studies?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
